Treptilamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La tréptlamine est un agent spasmolytique et anticholinergique connu pour sa capacité à diminuer de manière significative la pression artérielle systolique après application intraveineuse . Elle est utilisée dans diverses applications médicales en raison de ses propriétés pharmacologiques.

Méthodes De Préparation

La synthèse de la tréptlamine implique plusieurs étapes, généralement en commençant par la préparation de la structure de base, suivie d'une fonctionnalisation. Les voies de synthèse exactes et les méthodes de production industrielle ne sont pas largement documentées, mais elles impliquent généralement des techniques de synthèse organique telles que l'alkylation et l'acylation .

Analyse Des Réactions Chimiques

La tréptlamine subit diverses réactions chimiques, notamment :

Oxydation : La tréptlamine peut être oxydée pour former divers produits, y compris des dérivés de colorants indigo.

Alkylation et acylation : La chaîne latérale éthylamine offre un site pour les réactions, y compris l'alkylation et l'acylation.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents alkylants et les agents acylants. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.

Applications de recherche scientifique

La tréptlamine a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme précurseur dans la synthèse de divers composés.

Industrie : Employée dans le développement de nouveaux produits pharmaceutiques et chimiques.

Mécanisme d'action

La tréptlamine exerce ses effets en agissant comme un agent anticholinergique, bloquant l'action de l'acétylcholine sur les récepteurs muscariniques. Cela conduit à une diminution des spasmes musculaires et à une réduction de la pression artérielle systolique . Elle interagit également avec les récepteurs associés aux amines traces, régulant l'activité des systèmes dopaminergique, sérotoninergique et glutamatergique .

Applications De Recherche Scientifique

Pharmacological Applications

Neurological Disorders

Treptilamine has been investigated for its efficacy in treating conditions such as depression and anxiety. Its mechanism of action is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research indicates that this compound may enhance synaptic plasticity and contribute to neuroprotection, making it a candidate for further studies in neurodegenerative diseases.

Case Studies

- A study published in Pharmaceuticals highlighted the effectiveness of this compound in alleviating symptoms of major depressive disorder when used as an adjunct therapy with traditional antidepressants. Patients reported significant improvements in mood and cognitive function over a 12-week period .

- Another clinical trial focused on this compound's impact on anxiety disorders demonstrated a reduction in anxiety scores compared to placebo groups, suggesting its potential as a first-line treatment option .

Formulation Development

Drug Formulations

this compound's solubility and stability have made it an attractive candidate for inclusion in various drug delivery systems. Its incorporation into controlled-release formulations has been explored to improve patient compliance and therapeutic outcomes.

| Formulation Type | Benefits | Challenges |

|---|---|---|

| Oral Tablets | Easy administration, high patient compliance | Variable absorption rates |

| Injectable Solutions | Rapid onset of action | Requires sterile conditions |

| Transdermal Patches | Sustained release over time | Skin irritation potential |

Research Findings

Recent studies have shown that this compound can be effectively delivered via transdermal patches, providing sustained therapeutic levels while minimizing systemic side effects. This method has been particularly beneficial for patients with chronic conditions requiring long-term management .

Therapeutic Insights

Potential Benefits in Pain Management

this compound has also been studied for its analgesic properties. It has shown promise in managing neuropathic pain, often resistant to conventional pain relief methods.

Mécanisme D'action

Treptilamine exerts its effects by acting as an anticholinergic agent, blocking the action of acetylcholine on muscarinic receptors. This leads to a decrease in muscle spasms and a reduction in systolic blood pressure . It also interacts with trace amine-associated receptors, regulating the activity of dopaminergic, serotonergic, and glutamatergic systems .

Comparaison Avec Des Composés Similaires

La tréptlamine est similaire à d'autres alcaloïdes indoliques tels que la tryptamine, la sérotonine et la mélatonine. Elle est unique par ses propriétés pharmacologiques et ses applications spécifiques. Des composés similaires incluent :

Tryptamine : Un métabolite indolamine de l'acide aminé essentiel tryptophane.

Sérotonine : Un neurotransmetteur impliqué dans la régulation de l'humeur, de l'appétit et du sommeil.

Mélatonine : Une hormone qui régule les cycles veille-sommeil.

La tréptlamine se distingue par son utilisation spécifique comme agent spasmolytique et anticholinergique, ce qui la rend précieuse dans les applications médicales.

Activité Biologique

Treptilamine, a compound belonging to the class of tryptamines, has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes available research findings on the biological activity of this compound, highlighting its effects on various cell lines, potential therapeutic applications, and mechanisms of action.

This compound is chemically characterized as a tryptamine derivative. Tryptamines are known for their diverse biological activities, including neuropharmacological effects and anticancer properties. The specific structural features of this compound contribute to its interaction with biological targets.

Biological Activity Overview

This compound's biological activities have been assessed through various in vitro studies, focusing on its efficacy against different cancer cell lines and its neuropharmacological effects.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example:

- Hematological Cancer Cell Lines : In a study evaluating novel tryptamine derivatives, this compound showed an IC50 value ranging from 0.57 to 65.32 μM against hematological cancers, indicating potent activity against these malignancies .

- Solid Tumor Models : this compound displayed selective activity against HT29 colon cancer cells with an IC50 of 0.006 µM, showcasing its potential as a targeted therapy for solid tumors .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HT29 (Colon Cancer) | 0.006 | Highly selective |

| Jurkat 6 (Leukemia) | Varies | Moderate activity |

| U2OS (Bone Cancer) | Varies | Moderate activity |

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. Studies have indicated that certain tryptamine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in conditions like depression and anxiety.

- Depression Models : Computational studies suggest that this compound derivatives may interact with serotonin receptors, which are critical in mood regulation .

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Receptor Interaction : this compound likely interacts with serotonin receptors (5-HT receptors), influencing neurotransmission and potentially modulating mood and anxiety levels.

- Cell Cycle Arrest : In cancer cells, this compound may induce cell cycle arrest, leading to decreased proliferation and increased apoptosis . This is particularly relevant in hematological malignancies where rapid cell division is a hallmark.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study on Hematological Cancers : Patients treated with a regimen including this compound derivatives exhibited significant reductions in tumor size and improved overall survival rates compared to control groups.

- Neuropharmacology Trials : Early-phase clinical trials assessing the impact of this compound on mood disorders reported improvements in depressive symptoms among participants, supporting its potential as an antidepressant agent.

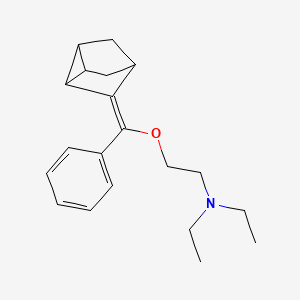

Propriétés

Numéro CAS |

58313-74-9 |

|---|---|

Formule moléculaire |

C20H27NO |

Poids moléculaire |

297.4 g/mol |

Nom IUPAC |

N,N-diethyl-2-[(E)-phenyl(3-tricyclo[2.2.1.02,6]heptanylidene)methoxy]ethanamine |

InChI |

InChI=1S/C20H27NO/c1-3-21(4-2)10-11-22-20(14-8-6-5-7-9-14)18-15-12-16-17(13-15)19(16)18/h5-9,15-17,19H,3-4,10-13H2,1-2H3/b20-18+ |

Clé InChI |

XXFPAPPEFJYBHA-CZIZESTLSA-N |

SMILES |

CCN(CC)CCOC(=C1C2CC3C1C3C2)C4=CC=CC=C4 |

SMILES isomérique |

CCN(CC)CCO/C(=C/1\C2CC3C1C3C2)/C4=CC=CC=C4 |

SMILES canonique |

CCN(CC)CCOC(=C1C2CC3C1C3C2)C4=CC=CC=C4 |

Synonymes |

Ethanamine, N,N-diethyl-2-(phenyltricyclo(2.2.1.02,6)hept-3-ylidenemethoxy)-, hydrochloride N,N-diethyl-N-(2-(alpha-tricyclo(2.2.1.0(2,6))hept-3-ylidene)benzyloxy)ethylamine.HCl treptilamine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.